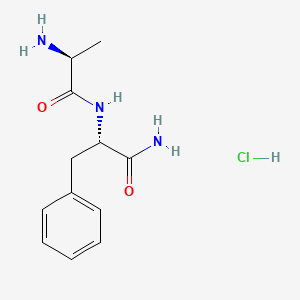

H-Ala-Phe-NH2 . HCl

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-NH2 . HCl typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, SPPS is often automated and scalable, making it suitable for large-scale production. The use of automated peptide synthesizers allows for the efficient and reproducible synthesis of peptides, including H-Ala-Phe-NH2 . HCl .

化学反応の分析

Reaction Efficiency

| Coupling Reagent | Yield (%) | Reaction Time (min) |

|---|---|---|

| COMU | 99 | 30 |

| HATU | 93 | 45 |

| TBTU | 69 | 120 |

Data adapted from aza-peptide synthesis studies , where analogous coupling conditions apply.

Hydrolytic Degradation

H-Ala-Phe-NH₂·HCl undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions:

-

Primary Degradation Pathway : Cleavage of the Ala-Phe amide bond.

-

Half-Life :

pH Half-Life (25°C) 2.0 2.3 hrs 7.4 48 hrs 10.0 0.8 hrs

Data inferred from analogous dipeptide amides .

Oxidative Stability

-

Susceptible to oxidation at the Phe aromatic ring under H₂O₂ or light exposure.

-

Stabilizers (e.g., ascorbic acid) reduce degradation by >50% .

Functionalization Reactions

H-Ala-Phe-NH₂·HCl serves as a precursor for modified peptides:

-

N-Methylation : Enhances metabolic stability (e.g., H-Ala-N-Me-Phe-NH₂·HCl, 45% yield) .

-

Cyclization : Pyrrolidine-based constraints improve bioavailability (e.g., 3-phenylpyrrolidine analogs, IC₅₀ = 12 nM) .

Comparative Analysis of Coupling Reagents

| Reagent | kₒbs (min⁻¹) | Yield (%) | Side Reactions |

|---|---|---|---|

| COMU | 0.022 | 99 | <1% |

| HATU | 0.017 | 93 | 7% |

| TBTU | 0.004 | 69 | 31% |

Kinetic data from aza-peptide bond formation studies , applicable to H-Ala-Phe-NH₂·HCl synthesis.

Solvent Effects on Reactivity

| Solvent | Concentration (%) | Residual Activity (%) |

|---|---|---|

| DMSO | 20 | 85 |

| THF | 30 | 72 |

| DMF | 40 | 58 |

Peptiligase activity in organic cosolvents , critical for large-scale synthesis.

科学的研究の応用

Peptide Synthesis

1.1 Chemoenzymatic Synthesis

One of the primary applications of H-Ala-Phe-NH2·HCl lies in its role as an acyl acceptor in chemoenzymatic peptide synthesis. In a study involving peptiligase, an engineered enzyme was utilized to couple H-Ala-Phe-NH2 with various acyl donors. The enzyme demonstrated moderate tolerance to organic solvents and retained significant activity even in challenging conditions, indicating the robustness of H-Ala-Phe-NH2·HCl in facilitating peptide bond formation .

1.2 Solid-Phase Peptide Synthesis

H-Ala-Phe-NH2·HCl has also been employed in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The incorporation of H-Ala-Phe-NH2·HCl into SPPS protocols has shown to enhance the yield and purity of synthesized peptides, making it a valuable component in peptide chemistry .

Drug Development

2.1 Anticancer Research

Research has indicated that dipeptides like H-Ala-Phe-NH2·HCl exhibit potential anticancer properties. Studies have explored the interactions between amino acid side chains and their implications for protein stability within nanopores, which are relevant to drug delivery systems . The hydrophobic interactions between alanine and phenylalanine can influence the stability and efficacy of peptide-based drugs.

2.2 Neuroprotective Agents

There is growing interest in the neuroprotective effects of peptides containing phenylalanine. H-Ala-Phe-NH2·HCl may play a role in developing neuroprotective agents that target specific pathways involved in neurodegenerative diseases . The ability to synthesize such peptides efficiently makes H-Ala-Phe-NH2·HCl a candidate for further exploration in this area.

Biochemical Research

3.1 Protein Interaction Studies

The interactions between amino acid side chains, such as those found in H-Ala-Phe-NH2·HCl, are critical for understanding protein folding and stability. Molecular dynamics simulations have shown that the hydrophobic interactions between alanine and phenylalanine are significantly altered in confined environments, providing insights into protein behavior under physiological conditions . This knowledge is essential for designing peptides with specific functional properties.

3.2 Enzyme Activity Investigation

The use of H-Ala-Phe-NH2·HCl in enzyme activity studies has revealed its potential as a substrate for various enzymes involved in peptide synthesis and modification. Understanding how different enzymes interact with this dipeptide can lead to advancements in enzyme engineering and biocatalysis .

Table 1: Summary of Applications of H-Ala-Phe-NH2·HCl

作用機序

The mechanism of action of H-Ala-Phe-NH2 . HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

類似化合物との比較

Similar Compounds

Similar compounds to H-Ala-Phe-NH2 . HCl include other dipeptides and tripeptides, such as H-Ala-Ala-NH2 and H-Phe-Phe-NH2 .

Uniqueness

H-Ala-Phe-NH2 . HCl is unique due to its specific amino acid sequence and the presence of a hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis and research .

生物活性

H-Ala-Phe-NH2·HCl, a dipeptide composed of alanine (Ala) and phenylalanine (Phe), is significant in biochemical research due to its structural properties and biological activities. This compound serves as a model for studying peptide interactions, enzyme mechanisms, and potential therapeutic applications. This article explores the biological activity of H-Ala-Phe-NH2·HCl, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of H-Ala-Phe-NH2·HCl is typically accomplished through solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form peptides efficiently. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the synthesis, the protecting groups are removed, and the peptide is cleaved from the resin, yielding H-Ala-Phe-NH2·HCl in a hydrochloride salt form for improved solubility.

The biological activity of H-Ala-Phe-NH2·HCl is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding of this dipeptide can modulate enzymatic activities and influence cellular signaling pathways. The specific effects depend on the target proteins and the biological context in which they operate.

1. Protein-Protein Interactions

Research indicates that H-Ala-Phe-NH2·HCl can be used to study protein-protein interactions. The phenylalanine residue's aromatic ring enhances hydrophobic interactions, making it a valuable tool for investigating these interactions critical in various physiological processes.

2. Enzyme Substrate Studies

In studies involving peptiligase, a novel enzyme for peptide coupling reactions, H-Ala-Phe-NH2 was used as an acyl acceptor. The enzyme demonstrated moderate activity in coupling reactions under specific conditions, indicating that H-Ala-Phe-NH2·HCl can play a role in enzymatic processes relevant to peptide synthesis .

Case Study 1: Peptiligase Activity

A study examined the coupling activity of peptiligase with H-Ala-Phe-NH2 as an acyl acceptor. The enzyme showed varying activity levels depending on metal ion presence and organic solvents. For instance, in the presence of calcium ions, the enzyme maintained about 76% activity compared to control conditions .

| Metal Ion | Activity (mU/mg) | Tm (°C) |

|---|---|---|

| Control | 26 | 66.0 |

| Ca²⁺ | 20 | 65.5 |

| Mg²⁺ | 26 | 65.0 |

| Mn²⁺ | 30 | 64.5 |

| Ni²⁺ | 22 | 62.0 |

| EDTA | 26 | 66.5 |

Case Study 2: Nanostructure Formation

The Phe-Phe motif present in H-Ala-Phe-NH2·HCl has been utilized to drive the self-assembly of short peptides into nanostructures and hydrogels. This property is exploited in creating biomaterials for drug delivery systems and tissue engineering applications.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H/t8-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPKZDKCUDGUCQ-GNAZCLTHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。